T-Muurolol
Overview
Description
T-Muurolol is a naturally occurring sesquiterpenoid alcohol found in various essential oils, particularly those derived from plants like the cypress and cedarwood. It has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol . This compound is known for its distinctive woody aroma and has been studied for its potential therapeutic properties, including antibacterial, antioxidant, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-Muurolol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes such as sesquiterpene synthases. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the proper folding and activity of the enzymes.
Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction from natural sources, such as essential oils of cypress and cedarwood. The extraction process involves steam distillation followed by purification steps like fractional distillation and chromatography to isolate this compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of its corresponding alcohols and hydrocarbons. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide under anhydrous conditions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced forms like hydrocarbons and secondary alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various enzymes.
Mechanism of Action
T-Muurolol exerts its effects through various molecular mechanisms:
Antibacterial Activity: It inhibits bacterial enzymes such as lipase, dihydrofolate reductase, and penicillin-binding proteins, disrupting bacterial cell wall synthesis and metabolic processes.
Antioxidant Activity: this compound exhibits strong binding interactions with flavin adenine dinucleotide-dependent nicotinamide adenine dinucleotide phosphate oxidase, reducing oxidative stress.
Anti-inflammatory Activity: It interacts with cyclooxygenase-2, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
T-Muurolol is often compared with other sesquiterpenoid alcohols such as α-Muurolol, β-Cadinol, and α-Cadinol. These compounds share similar structural features but differ in their biological activities and applications:
α-Muurolol: Similar woody aroma, used in fragrances, but with less potent antibacterial activity.
β-Cadinol: Known for its antifungal properties, used in agricultural applications.
α-Cadinol: Exhibits strong anti-inflammatory activity, used in traditional medicine.
This compound stands out due to its broad spectrum of biological activities, making it a versatile compound in both scientific research and industrial applications.
Properties
IUPAC Name |
(1S,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHMMRYTDARSZ-AJNGGQMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@]([C@H]2CC1)(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173698 | |
Record name | T-Muurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19912-62-0 | |
Record name | epi-α-Muurolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19912-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | T-Muurolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-Muurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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